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Introduction to Axitinib Stability

Axitinib (INLYTA) is an oral, potent, second-generation tyrosine kinase inhibitor that selectively targets
vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) at low nanomolar
concentrations. As a Biopharmaceutical Classification System (BCS) Class II drug, axitinib exhibits low
solubility and high permeability, making its stability and storage conditions critical factors in maintaining
therapeutic efficacy and patient safety throughout the product lifecycle. Proper stability management
ensures that this critical oncology therapeutic maintains its physicochemical integrity and biological
activity from manufacturing through patient administration, particularly given its use in advanced renal cell

carcinoma and expanding investigation in other cancer indications.

The complex solid-form landscape of axitinib presents unique challenges for pharmaceutical development
and storage. With five known conformational polymorphs and dozens of solvates, cocrystals, and salts,
understanding and controlling axitinib's stability requires sophisticated analytical approaches and rigorous
protocols. This document provides comprehensive application notes and detailed experimental protocols to
support researchers, scientists, and drug development professionals in designing and implementing robust
stability programs for axitinib drug substance and drug products, in accordance with regulatory guidelines

and current scientific understanding.
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Regulatory Framework and Storage Specifications

International Regulatory Guidelines

Stability testing of axitinib must comply with the ICH Q1A(R2) guideline, which provides a systematic
approach to stability testing of drug substances and drug products under defined storage conditions. The
guideline establishes the storage condition classifications and testing frequency requirements that form
the basis for establishing shelf life and storage recommendations. According to ICH recommendations,
stability testing should cover the physical, chemical, biological, and microbioloegical characteristics of the
drug substance and product, validating that these remain within acceptance criteria throughout the proposed

shelf life.

The ICH quality guidelines establish a comprehensive framework for stability testing, including Q1B
(photostability testing), Q1C (stability testing for new dosage forms), Q1D (bracketing and matrixing
designs), Q1E (evaluation of stability data), and Q5C (stability testing of biotechnological/biological
products). These guidelines employ a risk-based approach to stability assessment, requiring manufacturers
to demonstrate that temperature-related degradation does not compromise product quality, safety, or efficacy.
The manufacturing process and formulation compeosition must be carefully controlled to ensure batch-to-

batch consistency in stability performance.

Axitinib Storage Conditions and Stability Specifications

Table 1: Recommended Storage Conditions for Axitinib-Based Products

Product Form Storage Condition Shelf Life Special Considerations
INLYTA Tablets Room temperature (20- As packaged Protect from moisture and light;
(Commercial) 25°C); excursions permitted keep in original container

between 15-30°C

Axitinib API -20°C, desiccated 1 year as Solutions in DMSO: store at
(Powder) supplied -20°C for up to 3 months; avoid
freeze/thaw cycles

© 2026 Smolecule. All rights reserved. 2/14 Tech Support


https://www.smolecule.com/products/s548089?utm_src=pdf-body
https://www.smolecule.com/products/s548089?utm_src=pdf-body
https://www.smolecule.com/products/s548089?utm_src=pdf-body
https://www.smolecule.com/products/s548089?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Product Form Storage Condition Shelf Life Special Considerations

Axitinib Research  -20°C, desiccated 1 year from date  Protect from light and moisture;

Samples of purchase avoid repeated temperature
cycling

Axitinib Bilosomal  2-8°C (preferred) or 30 days Stable across pH range;

Formulations 25+£2°C/60£5% RH (optimized maintain in sealed containers

formulation)

Table 2: Stability Testing Conditions per ICH Guidelines

Minimum Time

Study Type  Storage Condition Application to Axitinib

Period
Long Term 25+2°C/60+£5% RH or 12 months Primary storage condition
30£2°C/65+5% RH determination
Intermediate  30+2°C/65+5% RH 6 months Required when significant change
occurs at accelerated condition
Accelerated  40+2°C/75+5% RH 6 months Predictive stability assessment

For axitinib drug product (INLYTA tablets), the commercial formulation is approved for storage at room
temperature, with excursions permitted between 15-30°C, provided that the product is protected from
moisture and light and maintained in its original packaging [1]. The axitinib active pharmaceutical
ingredient (API) in powder form demonstrates optimal stability when stored at -20°C in desiccated
conditions, with manufacturers typically guaranteeing stability for one year from the date of purchase when

maintained under these recommended conditions [2].

Recent research into advanced axitinib formulations has revealed varying stability profiles. Optimized
bilosomal formulations of axitinib have demonstrated stability for at least 30 days when stored under both
refrigerated (2-8°C) and controlled room temperature (25+2°C/60+5% RH) conditions, making them

promising candidates for novel drug delivery systems with acceptable shelf lives [3]. These findings
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highlight how formulation strategies can significantly influence the stability characteristics of axitinib-

based products.

Stability Monitoring Protocols and Experimental Design

Real-Time Stability Monitoring Protocol

Objective: To monitor and evaluate the stability of axitinib under actual storage conditions to establish shelf

life and recommend storage conditions.

Materials and Equipment:

¢ Axitinib drug substance or drug product samples

e Temperature and humidity-controlled stability chambers

o Safe-Rx temperature logger or equivalent validated temperature monitoring device
¢ High-performance liquid chromatography (HPLC) system with UV detection

e Dissolution apparatus

¢ Related substances method equipment

e Moisture balance or Karl Fischer titrator

e Physical characterization equipment (XRPD, DSC, FTIR)

Procedure:

e Sample Preparation: Place axitinib samples (minimum of three batches) in appropriate containers
representative of the market packaging.
e Storage Conditions: Store samples according to ICH long-term (25+2°C/60+£5% RH), intermediate
(30+£2°C/65+5% RH), and accelerated (40£2°C/75+5% RH) conditions.
¢ Time Points: Pull samples at initial, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months for testing.
e Temperature Monitoring: Use activated temperature loggers set to record at minimum 2-minute
intervals throughout the study duration.
o Testing Parameters:
o Description: Physical appearance, color, form
o Assay/Potency: HPLC method to determine axitinib content (acceptance criteria: 90-110%)
o Related Substances: HPLC method to monitor degradation products
o Dissolution: USP apparatus to evaluate release profile
o Water Content: Karl Fischer method for moisture determination
o Physical Form: XRPD to monitor for polymorphic changes
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o Data Analysis: Calculate mean kinetic temperature (MKT) for actual thermal challenge experienced.
Evaluate stability using regression analysis and determine shelf life based on time to reach
acceptance criteria limits.

Acceptance Criteria: Axitinib drug product should retain not less than 90% and not more than 110% of the
labeled drug content throughout the shelf life. Individual unknown impurities should not exceed 0.5%, and

total impurities should not exceed 2.0%. Dissolution profiles should remain consistent with initial time point.

Forced Degradation Studies Protocol

Objective: To identify likely degradation products and elucidate degradation pathways of axitinib, thereby

validating the stability-indicating methods.

Materials and Equipment:

e Axitinib reference standard

e Hydrochloric acid (0.1N-1N)

e Sodium hydroxide (0.1N-1N)

e Hydrogen peroxide (3-30%)

e Photostability chamber

e Thermal stability chamber

e HPLC system with PDA detector and mass compatibility

Procedure:

¢ Acidic Degradation: Expose axitinib solution (approximately 1 mg/mL) to 0.1N HCI at room
temperature and 60°C. Withdraw samples at 1, 3, 6, 12, and 24 hours. Neutralize with base before
analysis.

¢ Alkaline Degradation: Expose axitinib solution to 0.1N NaOH at room temperature and 60°C.
Withdraw samples at 1, 3, 6, 12, and 24 hours. Neutralize with acid before analysis.

e Oxidative Degradation: Treat axitinib solution with 3% and 30% hydrogen peroxide at room
temperature. Withdraw samples at 1, 3, 6, 12, and 24 hours.

¢ Thermal Degradation: Expose solid axitinib to 60°C and 105°C in dry and humid conditions (75%
RH). Withdraw samples at 1, 2, and 4 weeks.

¢ Photostability: Expose solid axitinib and solutions to ICH Q1B recommended light conditions
(overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of
not less than 200 watt hours/square meter).

e Analysis: Analyze all samples using validated stability-indicating HPLC method. Characterize major
degradation products using LC-MS/MS.
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Data Interpretation: The forced degradation studies should demonstrate significant degradation (typically
5-20%) under various stress conditions to prove the stability-indicating capability of the analytical method.
The mass balance should be calculated for each condition to ensure all degradation products are accounted

for.

Polymorph Stability and Crystal Form Screening

Polymorph Screening and Characterization Protocol

Axitinib exhibits a notoriously complex solid-form landscape with five known conformational
polymorphs and dozens of solvates, cocrystals, and salts. The commercial formulation utilizes the most
stable polymorph, Form XLI, which was discovered serendipitously after initial development focused on less
stable forms [4]. This experience highlights the critical importance of comprehensive polymorph screening
during development to avoid unexpected phase transformations that could compromise product performance

or necessitate product recalls.

Objective: To identify and characterize possible polymorphs of axitinib and determine their relative stability

to ensure development of the most stable physical form.

Materials and Equipment:

e Axitinib drug substance

e Various solvents and antisolvents of different polarity

o X-ray powder diffractometer (XRPD)

¢ Differential scanning calorimeter (DSC)

e Thermal gravimetric analyzer (TGA)

e Hot stage microscopy system

e Crystal structure prediction (CSP) computational software

Procedure:

¢ Crystallization Experiments: Perform crystallization from various solvents (ethanol, methanol,
acetone, acetonitrile, ethyl acetate, toluene, etc.) using different techniques (slow evaporation,
cooling crystallization, antisolvent addition, slurry conversion).

e Temperature Cycling: Subject suspensions to temperature cycling between 5-50°C to facilitate
conversion to more stable forms.
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¢ Slurry Conversion: Prepare saturated suspensions in various solvent systems and agitate for
extended periods (days to weeks) with periodic sampling and analysis.
e Characterization: Analyze all solid forms generated using XRPD, DSC, TGA, and hot stage
microscopy to identify unique polymorphs.
¢ Stability Assessment:
o Store each polymorph under accelerated conditions (40°C/75% RH) and monitor for physical
form changes.
o Determine relative stability through competitive slurry experiments in relevant solvent systems.
o Calculate lattice energies using crystal structure prediction methodologies with hybrid density
functionals to address delocalization error challenges.

Data Interpretation: The most stable polymorph at room temperature will be the form that persists after
extended slurry conversion in multiple solvent systems and demonstrates the highest melting point and
lowest solubility. Modern CSP methodologies have demonstrated success in predicting axitinib polymorph
stability, with Form XLI correctly identified as the global minimum when using advanced computational
approaches that address density-driven delocalization error found in commonly-used density functional

theory models [4].

The following workflow illustrates the polymorph screening process:
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Temperature Excursion Management and Risk
Assessment

Temperature Excursion Assessment Protocol

Objective: To evaluate the impact of temporary temperature excursions on axitinib quality and determine

appropriate actions when excursions occur.

Materials and Equipment:

e Stability chambers with programmable temperature cycling
e HPLC system for potency and impurity analysis
e Pharmaceutical stability testing software
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o Pfizer Stability Calculator or equivalent excursion assessment tool

Procedure:

e Controlled Excursion Studies: Expose axitinib samples to defined temperature excursions (e.qg.,
40°C for 1-7 days, 50°C for 1-3 days) followed by return to recommended storage conditions.

e Cycling Studies: Subject samples to temperature cycling (e.g., between 15-30°C, 2-8°C to 25°C) to
simulate seasonal variations or shipping conditions.

¢ Analysis: Test samples after excursion periods for critical quality attributes including assay, related
substances, dissolution, and physical properties.

¢ Risk Assessment: Compare results to acceptance criteria and determine significance of any
observed changes.

¢ Modeling: Calculate mean kinetic temperature (MKT) for complex temperature exposure profiles to
determine equivalent isothermal storage condition.

Data Interpretation and Actions:

e Excursions within 15-30°C: No significant impact expected for axitinib commercial products based
on approved labeling.

e Excursions up to 40°C for <3 days: Based on ICH accelerated condition equivalency, minimal
impact expected.

e Excursions >40°C or extended durations: Comprehensive testing required before release.

e Use of Assessment Tools: The Pfizer Stability Calculator provides information based on single
occurrences of temporary temperature excursions, offering guidance for specific scenarios [5].

Patient Storage Compliance Monitoring

Recent research has investigated how patients actually store axitinib in home settings, revealing that the
majority of patients (81.1% in one study) store their oral anticancer medicines according to product label
requirements [6]. This monitoring was conducted using temperature loggers placed in the original

medication packaging, which recorded storage temperatures every 2 minutes throughout the usage period.
Key Findings:

¢ None of the monitored patients stored axitinib at a mean kinetic temperature above 25°C

¢ No patients stored medicines requiring storage below 30°C above this threshold for a consecutive
period of 24 hours or longer

e Ambient temperature influenced storage temperatures, with the highest temperatures observed
during summer months
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e Based on these results, most oral anticancer medicines, including axitinib, were not negatively
affected by temperature conditions in patients' homes for up to three months

These findings support the robustness of current storage recommendations for axitinib in real-world use
conditions and provide evidence that could inform potential redispensing programs for unused medications

in certain healthcare systems.

Advanced Formulation Approaches for Enhanced
Stability

Bilosomal Axitinib Formulation Protocol

Advanced drug delivery systems offer opportunities to enhance axitinib stability, bioavailability, and
targeting. Bilosomes—bile salt-based niosomal systems—have demonstrated improved stability profiles

and enhanced anticancer efficacy for axitinib in recent research [3].

Objective: To formulate and optimize bilosomal axitinib for enhanced stability and targeted delivery to

breast and ovarian cancers.

Materials and Equipment:

e Axitinib powder

e Span 60

e Cholesterol

¢ Sodium deoxycholate (SDC)

e Rotary evaporator

e Probe sonicator

e Dynamic light scattering instrument
e Transmission electron microscope
e DSC and XRPD

Experimental Design:

e Formulation Optimization: Utilize a Central Composite Rotatable Design with three factors:
o Cholesterol (X1: 10-20 mg)
o Span 60 (X2: 100-120 mg)
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o Sodium deoxycholate (X3: 5-15 mg)
¢ Response Variables:

o Entrapment efficiency (EE%)

o Vesicle size (VS)

o Zeta potential (ZP)

Procedure:

¢ Bilosome Preparation:

Dissolve cholesterol, Span 60, and axitinib in organic solvent
Evaporate under reduced pressure to form thin lipid film
Hydrate with sodium deoxycholate solution

o

o

o

[¢]

Sonicate using probe sonicator to obtain uniform vesicles
e Characterization:
o Determine entrapment efficiency by ultracentrifugation followed by HPLC analysis
o Measure vesicle size and zeta potential by dynamic light scattering
o Examine morphology by transmission electron microscopy
o Assess physical form by DSC and XRPD
¢ Stability Testing:
o Store optimized formulation at 2-8°C and 25+2°C/60+5% RH
o Sample at 0, 10, 20, and 30 days
o Evaluate appearance, entrapment efficiency, vesicle size, and drug release profile

Results and Discussion: The optimized bilosomal formulation demonstrated:

e High entrapment efficiency (88.5%)

e Appropriate vesicle size (594.6 nm)

¢ Negative zeta potential (-44.2 mV)

e Spherical, non-aggregated morphology

e Enhanced in vitro release compared to axitinib suspension

e Stability for 30 days under refrigerated and room temperature conditions

e Significantly improved cytotoxicity against MCF-7 breast cancer and OV-2774 ovarian cancer cell
lines

Sustained-Release Tablet Formulation Protocol

Objective: To design and optimize sustained-release tablets of axitinib using Quality by Design (QbD)

principles to achieve prolonged drug release over 24 hours.
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Materials and Equipment:

e Axitinib

¢ HPMC K4M and HPMC K15M

e Polyvinyl pyrrolidone (PVP)

¢ Microcrystalline cellulose (Avicel PH 101)
e Magnesium stearate

e Rotary tablet press

¢ Dissolution apparatus
e Box-Behnken experimental design software

Experimental Design:

e Factors:

(o]

[e]

[e]

HPMC K4M (X1)
HPMC K15M (X2)
PVP (X3)

¢ Responses: Cumulative drug release at multiple time points (R1-R10 over 24 hours)

Procedure:

e Formulation Preparation:

o

[e]

[e]

[e]

[e]

[e]

[e]

Accurately weigh axitinib, HPMC K4M, and HPMC K15M

Blend for 20 minutes in glass mortar

Granulate with PVP binder solution in isopropyl alcohol

Sieve wet mass through 16# sieve

Dry granules at 50°C for 30 minutes

Blend dry granules with MCC and magnesium stearate

Compress using 5mm concave punches at 9KN compression force

e Evaluation:

(o]

o

o

Perform in vitro dissolution studies in 0.1N HCI for first 2 hours followed by pH 6.8 phosphate
buffer

Analyze drug release kinetics using various mathematical models

Conduct short-term stability studies at 40°C/75% RH for 3 months

Results and Discussion: The Box-Behnken statistical design enabled identification of optimal factor levels

to achieve target release profile with a desirability function of 0.793. The sustained-release formulation

provided prolonged drug release over 24 hours, potentially improving patient compliance and maintaining

more consistent plasma levels compared to immediate-release formulations [7].
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Conclusion and Future Perspectives

Axitinib presents unique stability challenges due to its complex polymorphic landscape and susceptibility
to degradation under various stress conditions. The protocols and application notes provided in this
document offer comprehensive guidance for designing robust stability programs that ensure axitinib product

quality throughout its shelf life. Key considerations include:

¢ Polymorph Screening: Comprehensive solid-form screening is essential to identify the most stable
polymorph and avoid unexpected phase transformations during storage. Modern computational
approaches have significantly improved prediction of axitinib polymorph stability.

e Storage Compliance: Real-world monitoring demonstrates that most patients store axitinib
appropriately, supporting current storage recommendations.

¢ Advanced Formulations: Novel delivery systems such as bilosomes and sustained-release tablets
offer opportunities to enhance stability while improving therapeutic efficacy.

Future directions in axitinib stability research include the development of more predictive stability models,
advanced analytical techniques for characterizing complex degradation pathways, and innovative
formulation strategies to further enhance stability and bioavailability. As patent protections expire in
various jurisdictions (EU composition-of-matter patent expected to expire June 2025, with some US
formulation patents extending to 2037) [8], understanding and controlling axitinib stability will become

increasingly important for both innovators and generic manufacturers.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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5. Temperature Stability Calculator | Pfizer Medical - US [pfizermedical.com]

6. Actual versus recommended storage temperatures of oral ... [pmc.ncbi.nlm.nih.gov]
7. Design and Optimization of Sustained Release Tablets ... [preprints.org]

8. When does the patent for Axitinib expire? [synapse.patsnap.com]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Axitinib Stability
Studies and Storage Conditions]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548089#axitinib-stability-studies-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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